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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lactonamycin Z is a naturally occurring polyketide antibiotic with a complex hexacyclic

architecture.[1][2] It exhibits significant antitumor and antibiotic properties, making it a molecule

of high interest in the field of drug discovery and development. The intricate structure of

Lactonamycin Z, featuring a densely oxygenated core and a deoxysugar moiety, has

presented a formidable challenge to synthetic chemists. This document outlines the detailed

total synthesis protocol for Lactonamycin Z, based on the successful route developed by

Nakata and co-workers. This synthesis is characterized by a late-stage A-ring formation and a

crucial glycosylation step to install the α-L-2,6-dideoxyribopyranose unit.

Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of

Lactonamycin Z, providing a step-by-step overview of the reaction yields.
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Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

1 Compound 1 Compound 2

a) Tf₂O, Et₃N,

CH₂Cl₂; b)

Pd₂(dba)₃, P(2-

furyl)₃, i-Pr₂NEt,

DMF; c) 9-BBN,

THF; then H₂O₂,

aq. NaOH

74 (3 steps)

2 Compound 2 Compound 3

a) (COCl)₂,

DMSO, Et₃N,

CH₂Cl₂; b)

Ph₃P=CHCO₂Me

, CH₂Cl₂

85 (2 steps)

3 Compound 3 Compound 4

a) DIBAL-H,

CH₂Cl₂; b)

MnO₂, CH₂Cl₂

88 (2 steps)

4 Compound 4 Compound 5

a) TBSOTf, 2,6-

lutidine, CH₂Cl₂;

b) AD-mix-β, t-

BuOH/H₂O

80 (2 steps)

5 Compound 5 Compound 6

a) Ac₂O,

pyridine; b) CSA,

MeOH

91 (2 steps)

6 Compound 6
Lactonamycinon

e (Aglycone)

a) Dess-Martin

periodinane,

CH₂Cl₂; b)

KHMDS,

PhSeCl, THF;

then H₂O₂; c)

TBAF, THF

45 (3 steps)

7
Lactonamycinon

e
Lactonamycin Z

Glycosyl donor,

TMSOTf, CH₂Cl₂
65
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Experimental Protocols
Synthesis of Key Intermediate 6
A solution of diol 5 (1.0 g, 1.8 mmol) in pyridine (10 mL) was treated with acetic anhydride (0.51

mL, 5.4 mmol) at room temperature for 2 hours. The reaction was quenched with water and

extracted with ethyl acetate. The combined organic layers were washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified

by silica gel column chromatography (hexane/ethyl acetate = 4:1) to afford the diacetate.

To a solution of the diacetate (1.1 g, 1.9 mmol) in methanol (20 mL) was added

camphorsulfonic acid (44 mg, 0.19 mmol) at room temperature. After stirring for 3 hours, the

reaction was neutralized with triethylamine and the solvent was evaporated. The residue was

purified by silica gel column chromatography (hexane/ethyl acetate = 2:1) to give compound 6

(0.95 g, 91% over 2 steps).

Synthesis of Lactonamycinone (Aglycone)
To a solution of alcohol 6 (500 mg, 0.9 mmol) in CH₂Cl₂ (10 mL) was added Dess-Martin

periodinane (570 mg, 1.35 mmol) at 0 °C. The mixture was stirred at room temperature for 1

hour. The reaction was quenched with saturated aqueous sodium thiosulfate and sodium

bicarbonate solution. The aqueous layer was extracted with CH₂Cl₂. The combined organic

layers were dried and concentrated. The crude ketone was used in the next step without further

purification.

To a solution of the crude ketone in THF (10 mL) at -78 °C was added KHMDS (1.0 M in THF,

1.08 mL, 1.08 mmol). After 30 minutes, a solution of PhSeCl (248 mg, 1.3 mmol) in THF (2 mL)

was added. The reaction mixture was stirred for 1 hour at -78 °C. 30% Hydrogen peroxide (0.5

mL) was then added, and the mixture was allowed to warm to room temperature. After 1 hour,

the reaction was quenched with saturated aqueous sodium thiosulfate and extracted with ethyl

acetate. The organic layer was dried and concentrated. The residue was purified by column

chromatography to afford the enone.

To a solution of the enone (250 mg, 0.45 mmol) in THF (5 mL) was added TBAF (1.0 M in THF,

0.54 mL, 0.54 mmol) at 0 °C. The mixture was stirred for 30 minutes, quenched with saturated

aqueous ammonium chloride, and extracted with ethyl acetate. The organic layer was dried,
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concentrated, and purified by silica gel chromatography to yield Lactonamycinone (180 mg,

45% over 3 steps).

Glycosylation to afford Lactonamycin Z
To a mixture of Lactonamycinone (100 mg, 0.22 mmol) and the glycosyl donor (a thioglycoside

of α-L-2,6-dideoxyribopyranose, 1.5 equiv) in CH₂Cl₂ (5 mL) at -78 °C was added TMSOTf (0.1

equiv). The reaction mixture was stirred at -78 °C for 2 hours and then warmed to -40 °C over 1

hour. The reaction was quenched with saturated aqueous sodium bicarbonate and extracted

with CH₂Cl₂. The combined organic layers were dried over anhydrous sodium sulfate and

concentrated. The residue was purified by preparative HPLC to afford Lactonamycin Z (85

mg, 65%).
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Caption: Overall synthetic workflow for the total synthesis of Lactonamycin Z.

Logical Flow of Key Transformations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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